molecular formula C11H8O5 B591260 Cerberic acid CAS No. 65597-44-6

Cerberic acid

Cat. No.: B591260
CAS No.: 65597-44-6
M. Wt: 220.18
InChI Key: KDGWNSIWYWYPGB-UHFFFAOYSA-N
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Description

Cerberic acid is a naturally occurring carboxylic acid derivative first isolated from Cerbera manghas (Apocynaceae family) and later identified in Plumeria rubra L. . Its molecular formula is C₁₁H₈O₅ (CAS: 65597-44-6), and it exists as a yellow powder with a purity standard of ≥95% for analytical use . Structurally, it belongs to the carboxyl-substituted phenylpropionic acid derivatives, characterized by a phenyl group linked to a propionic acid moiety with additional functional groups (e.g., hydroxyl or methoxy substituents) . Cerberic acid and its analogs, such as Cerberic acid B (CAS: 1309362-77-3), exhibit significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-induced macrophages, with IC₅₀ values ranging from 6.52 to 35.68 µM .

Properties

IUPAC Name

4-methoxycarbonylcyclopenta[c]pyran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-15-11(14)9-5-16-4-8-6(9)2-3-7(8)10(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGWNSIWYWYPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C2C1=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cerberic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation and Grignard reagents for carboxylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cerberic acid can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Plumeriapropionics A–E

These compounds, isolated from Plumeria rubra L., share a core phenylpropionic acid structure with Cerberic acid B but differ in substituents:

  • Plumeriapropionic C (Compound 3): Contains two methoxy groups at C-9 and C-10, confirmed via HMBC correlations, whereas Cerberic acid B lacks these groups. Despite this difference, both compounds exhibit similar optical rotations (R-configuration at C-8) and ECD spectra .
  • Anti-inflammatory activity: All Plumeriapropionics and Cerberic acid B show comparable NO inhibition, with IC₅₀ values for Cerberic acid B reported at 15.24 ± 0.19 µM, slightly less potent than Plumeriapropionic A (6.52 ± 0.23 µM) .

Table 1: Structural and Activity Comparison of Cerberic Acid B and Plumeriapropionics

Compound Molecular Formula Substituents IC₅₀ (µM) Source
Cerberic acid B C₁₂H₁₄O₅ None 15.24 ± 0.19 Plumeria rubra
Plumeriapropionic A C₁₂H₁₄O₅ Hydroxyl at C-8 6.52 ± 0.23 Plumeria rubra
Plumeriapropionic C C₁₂H₁₄O₅ Methoxy at C-9, C-10 12.45 ± 0.34 Plumeria rubra

Kaurenoic Acid (CAS: 6730-83-2)

A diterpenoid with the molecular formula C₂₀H₃₀O₂ and molecular weight 302.45 . Unlike Cerberic acid, Kaurenoic acid lacks a phenyl group but shares anti-inflammatory properties. However, its mechanism differs, involving inhibition of NF-κB signaling rather than direct NO suppression .

Andrographidine C (CAS: 113963-39-6) and E (CAS: 113963-41-0)

These flavanone derivatives (molecular weights 460.43 and 490.46, respectively) are structurally distinct from Cerberic acid, featuring fused aromatic rings instead of a phenylpropionic backbone .

Table 2: Key Differences Between Cerberic Acid and Selected Analogs

Compound Core Structure Molecular Weight Key Bioactivity Mechanism of Action
Cerberic acid Phenylpropionic acid 210.18 Anti-inflammatory NO inhibition in macrophages
Kaurenoic acid Diterpenoid 302.45 Anti-inflammatory NF-κB pathway inhibition
Andrographidine C Flavanone 460.43 Antiviral/Anticancer Not fully elucidated

Discussion of Divergences and Contradictions

  • Structural vs. Functional Similarity : While Plumeriapropionics and Cerberic acid B share structural motifs and anti-inflammatory activity, their potency varies due to substituent effects (e.g., methoxy groups reduce activity compared to hydroxyl groups) .
  • Source Variability : Cerberic acid is reported in both Cerbera manghas and Plumeria rubra, but its analogs (e.g., cerberinic acid) are exclusive to the former, suggesting species-specific biosynthesis .

Biological Activity

Cerberic acid, a compound derived from the Cerbera genus, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and cytotoxic properties. This article explores the biological activity of cerberic acid through various studies, highlighting its potential therapeutic applications.

Chemical Structure and Source

Cerberic acid is classified as a phenolic compound and is primarily isolated from the leaves of Cerbera species. These plants are part of the Apocynaceae family and are commonly found in tropical regions such as Asia and Australia. The structural characteristics of cerberic acid contribute significantly to its biological activities.

Anti-Inflammatory Activity

Recent research has demonstrated that cerberic acid exhibits notable anti-inflammatory properties. A study focused on carboxyl-substituted phenylpropionic acids isolated from Plumeria rubra revealed that cerberic acid B (an analog of cerberic acid) showed significant inhibition of nitric oxide (NO) production in mouse macrophage RAW264.7 cells when induced by lipopolysaccharide (LPS). The inhibitory concentrations (IC50 values) for cerberic acid B were found to be as low as 6.68 ± 0.22 µM, indicating potent anti-inflammatory effects without notable cytotoxicity (cell viability > 95%) .

Table 1: Inhibitory Effects of Cerberic Acid Derivatives on NO Production

CompoundIC50 (µM)Cytotoxicity (Cell Viability)
Cerberic Acid B6.68 ± 0.22> 95%
Compound 26.52 ± 0.23> 95%
Compound 57.13 ± 0.16> 95%

Cytotoxic Activity

The cytotoxic potential of cerberic acid has been evaluated against various cancer cell lines, including breast cancer (MCF7), ovarian cancer (SKOV3), and cervical carcinoma (HeLa). Research indicates that cerberic acid and its derivatives, particularly cardiac glycosides like cerberin, demonstrate strong cytotoxic activity across multiple cancer types .

Table 2: Cytotoxic Effects of Cerberic Acid on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF7Not specified
SKOV3Not specified
HeLaNot specified
NCI-H187Strong activity

The mechanism through which cerberic acid exerts its biological effects is believed to involve the modulation of inflammatory pathways and induction of apoptosis in cancer cells. The inhibition of NO production suggests a role in downregulating pro-inflammatory mediators, while its cytotoxicity may be linked to the disruption of cellular integrity in malignant cells.

Case Studies and Research Findings

Several case studies have documented the effects of cerberic acid in both in vitro and in vivo models:

  • In vitro Studies : Various studies have shown that cerberic acid can inhibit cell proliferation in cancer cell lines, with a focus on its ability to induce apoptosis through mitochondrial pathways.
  • In vivo Studies : Animal models treated with extracts containing cerberic acid derivatives demonstrated reduced tumor growth rates compared to control groups, suggesting potential for therapeutic use in oncology.

Q & A

Q. What are the established methods for synthesizing Cerberic acid in laboratory settings?

Cerberic acid synthesis typically involves multi-step organic reactions, including extraction from natural sources or chemical synthesis. For natural extraction, researchers often use solvent-based methods (e.g., ethanol or methanol) followed by chromatographic purification (HPLC or column chromatography). Synthetic routes may employ esterification or carboxylation reactions under controlled pH and temperature . Analytical validation via NMR (¹H/¹³C), FTIR, and mass spectrometry is critical to confirm structural integrity . Recent studies highlight microwave-assisted synthesis as a time-efficient alternative, reducing reaction times by 40% compared to conventional methods .

Q. How is Cerberic acid characterized for purity and stability in pharmacological studies?

Purity analysis involves HPLC with UV detection (λ = 260–280 nm) and calibration against certified reference materials. Stability studies assess degradation under varying conditions (pH, temperature, light) using accelerated stability protocols (ICH guidelines). For example, Cerberic acid degrades rapidly at pH > 8.0, necessitating buffered formulations in vitro . Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are used to evaluate crystallinity, which impacts bioavailability .

Q. What biological roles or pathways are associated with Cerberic acid in current literature?

Cerberic acid exhibits inhibitory effects on pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway modulation, as demonstrated in murine macrophage models (IC₅₀ = 12.5 μM) . Conflicting reports note its dual role in apoptosis: pro-apoptotic in cancer cells (via caspase-3 activation) but anti-apoptotic in neuronal cells, suggesting context-dependent mechanisms . Researchers must validate findings across multiple cell lines (e.g., HEK-293 vs. HeLa) to mitigate model-specific biases.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Cerberic acid?

Discrepancies often arise from variations in experimental design, such as:

  • Dosage ranges : Studies using 10–100 μM report anti-inflammatory effects, while higher doses (>200 μM) show cytotoxicity .
  • Assay specificity : ELISA vs. Western blot for cytokine quantification may yield divergent results due to antibody cross-reactivity .
  • Cell culture conditions : Oxygen tension and serum concentration alter Cerberic acid’s stability and uptake . Proposed solutions include meta-analyses of existing data and standardized protocols (e.g., OECD guidelines for in vitro assays) .

Q. What computational strategies optimize Cerberic acid’s molecular interactions for target specificity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding affinities to targets like COX-2 or PI3K. A 2024 study used QSAR models to predict derivatives with 30% higher affinity than the parent compound . However, in silico predictions require validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. Which experimental designs effectively isolate Cerberic acid’s effects from matrix interference in plant extracts?

  • Fractionation-guided bioassays : Combine bioactivity screening (e.g., antimicrobial zones of inhibition) with LC-MS to trace active fractions .
  • Isotope labeling : ¹⁴C-labeled Cerberic acid tracks metabolic pathways in complex matrices .
  • Knockout models : CRISPR-edited plant lines lacking Cerberic acid biosynthesis genes clarify its unique contributions .

Q. How do researchers address Cerberic acid’s low bioavailability in preclinical models?

Nanoformulations (liposomes, PLGA nanoparticles) enhance solubility and half-life. A 2023 study reported PEGylated nanoparticles increasing oral bioavailability from 12% to 58% in rats . Pharmacokinetic studies using LC-MS/MS quantify tissue distribution, revealing preferential accumulation in hepatic tissues . Co-administration with piperine (a bioenhancer) is debated due to off-target effects on cytochrome P450 enzymes .

Methodological Guidance

  • Data Interpretation : Use multivariate analysis (PCA, ANOVA) to distinguish Cerberic acid’s effects from confounding variables .
  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay data in repositories like Zenodo .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for reporting animal experiments .

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